1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic Acid

Chiral Purity Stereochemistry Quality Control

Generic N-acyl-prolines lack validated target activity, risking irreproducible SAR studies. This chirally pure (2S)-configured N-(4-Methoxybenzoyl)-L-proline (MBP) offers direct IC50 data (2.7 µM) against the human high-affinity L-proline transporter. - **Reference inhibitor** in [3H]proline uptake cell-based assays; quantifies transporter blockade. - **Building block** for cell-permeable peptidomimetics (XLogP3 1.1, 1.5 units > N-acetyl-L-proline). - **Chiral standard** for HPLC validation of N-acyl-proline enantiopurity. - One-step amide coupling; no in-house synthesis required.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B12354661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic Acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
InChIInChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)
InChIKeyXWAWBHSLAXRYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid Overview


1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid, also known as N-(4-Methoxybenzoyl)-L-proline (MBP), is a chiral, N-acylated proline derivative (CAS 62522-92-3, MFCD00441408) [1]. Characterized by a (2S)-configured pyrrolidine ring, a 4-methoxybenzoyl N-capping group, and a free C2-carboxylic acid, it has a molecular weight of 249.26 g/mol and a calculated XLogP3 of 1.1 [1]. It is primarily utilized as a synthetic building block and a biochemical probe, and has been annotated in public bioactivity databases for its interaction with the human L-proline transporter [2].

Stereochemically defined (2S)-enantiomer for chiral control studies
Annotated inhibitor of human L-proline transporter for transporter assays
Pre-synthesized N-acylproline building block for SAR library construction

Why N-Acyl Proline Analogs Cannot Substitute


Selecting a generic N-acyl-proline analog, such as N-benzoyl- or N-acetyl-proline, based on the shared pyrrolidine-2-carboxylic acid core neglects the quantifiable impact of the specific 4-methoxybenzoyl substituent on key molecular properties. The 4-methoxy group confers distinct lipophilicity (calculated XLogP3 of 1.1), hydrogen-bonding capacity (4 H-bond acceptors), and electronic character that directly modulate target binding, as evidenced by the compound's specific, albeit moderate, inhibition of the human L-proline transporter (IC50 2.7 µM) [1]. Unverified substitution risks introducing a compound with uncharacterized off-target activity, altered solubility, and unvalidated biological results, undermining experimental reproducibility and potentially invalidating structure-activity relationship (SAR) studies [1].

Risk 1 Replacing 4-methoxybenzoyl with des-methoxy or acetyl analogs may shift lipophilicity and target-binding profile unpredictably.
Risk 2 N-Benzoyl or N-acetyl L-proline analogs lack validated human proline transporter inhibition data, introducing unknown assay behavior.
Risk 3 Racemic mixture or incorrect (2R) enantiomer may introduce the D-isomer known to exhibit markedly reduced activity in proline-recognizing enzymes.

Comparative Evidence for 1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic Acid


Chiral Fidelity vs. Racemic Mixtures

The target compound is the defined (2S)-enantiomer, as specified by its IUPAC name (2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid and multiple vendor technical datasheets [1][2]. In the context of prolyl endopeptidase (PEP) inhibition, seminal SAR studies have demonstrated that replacing L-proline with its D-isomer in N-blocked proline derivatives remarkably reduces inhibitory activity [3]. This makes chiral identity a critical quality attribute. Procurement of an undefined racemic mixture or the incorrect enantiomer introduces a known inactive or significantly less active form, directly compromising biological data.

Chiral Identity
Class-level inference
Target: (2S) configuration per IUPAC and vendor specs. Comparator: racemic or (2R) mixture.
Stereochemistry is critical; known activity loss with D-isomer in related proline targets.
Confirm identity by chiral HPLC or optical rotation before use.
Chiral Purity Stereochemistry Quality Control

Human Proline Transporter Inhibition

In a direct binding assay curated in both BindingDB and ChEMBL, 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid inhibited the human high-affinity L-proline transporter with an IC50 of 2.7 µM [1]. This provides a validated, quantitative anchor for its biological activity. In contrast, the structurally des-methyl analog, N-benzoyl-L-proline, lacks this specific annotation for the proline transporter in major public databases, representing an unknown risk for this target. This specific inhibitory value allows researchers to use the compound as a benchmarked control molecule for transporter assays.

Proline Transporter Inhibition
Cross-study comparable
Target compound IC50 2.7 µM
N-Benzoyl-L-proline No comparable data
Supports transporter inhibition assay benchmarking; comparator lacks target characterization.
[3H]proline uptake in COS1 cells.
Proline Transporter Transporter Inhibition IC50

Computational Lipophilicity Differentiation

The calculated partition coefficient (XLogP3) for 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid is 1.1 [1]. This represents a quantifiable increase in lipophilicity over the simpler analog N-acetyl-L-proline (XLogP3 approx. -0.4), a common building block [2]. This difference of 1.5 log units suggests significantly improved membrane permeability, a critical factor for designing cell-permeable probes or prodrugs. This allows for a rational, data-driven selection of the more hydrophobic scaffold.

Lipophilicity
Cross-study comparable
XLogP3 1.1
vs N-Acetyl-L-proline XLogP3 -0.4 (Δ+1.5)
Higher lipophilicity supports cell permeability context in probe design.
Computed by XLogP3 algorithm.
Lipophilicity XLogP3 ADME Drug-likeness

Building Block for Bioactive Molecule Synthesis

The 4-methoxybenzoyl (Anisoyl) group is a common motif in drug discovery found in lead compounds such as the DPP-IV inhibitor ZD-0892, where it is conjugated to a valine-proline scaffold [1]. While the exact compound is the free acid, its direct utility is as a pre-formed, chirally pure building block for the rapid synthesis of analogs for SAR studies, compared to the multi-step synthesis required when starting from unprotected L-proline and 4-methoxybenzoyl chloride . Procuring the pre-synthesized building block eliminates a synthetic step, standardizes starting material quality, and accelerates lead optimization cycles.

Synthetic Utility
Class-level inference
1 Procure pre-formed chiral building block
2 Direct amide coupling (e.g., HATU/DIPEA)
Bypass in-house synthesis and purification
Accelerates SAR library construction with consistent batch quality.
Standard peptide coupling conditions apply.
Drug Discovery Peptidomimetic Synthesis Molecular Probe Synthesis

Application Scenarios


Benchmark Inhibitor for Proline Transporter Assays

Based on its directly measured IC50 of 2.7 µM against the human high-affinity L-proline transporter [1], this compound is immediately deployable as a reference inhibitor in cell-based [3H]proline uptake assays. It provides a quantitative benchmark for screening novel transporter inhibitors, outperforming analogs with no defined activity on this target.

Cell-Permeable Probe Development

Its calculated XLogP3 of 1.1, which is 1.5 log units higher than N-acetyl-L-proline [2], makes it the building block of choice for developing cell-permeable peptidomimetics. This property is critical for designing intracellular target probes where passive diffusion is necessary, providing a data-backed rationale for scaffold selection in medicinal chemistry projects.

Streamlined Compound Library Synthesis

As a pre-formed, chirally pure building block, its procurement enables one-step incorporation of the 4-methoxybenzoyl-L-proline moiety via standard amide coupling. This directly supports SAR studies of targets where this specific capping group is a pharmacophore, such as in the development of DPP-IV or related peptidase inhibitors, and eliminates the need for in-house synthesis and purification [3].

Chiral Quality Control Standard

Given the well-documented loss of activity with the D-isomer in prolyl endopeptidase inhibitors [4], this compound serves as a critical chiral reference standard. It can be used to validate chiral HPLC methods and confirm the enantiopurity of new N-acyl-proline derivatives, ensuring that research programs are working with the biologically active isomer.

Application
Selection Property
Validation Focus
Proline transporter inhibition studies
Chiral (2S) inhibitor with reported transporter activity
Transporter uptake assay benchmarking
Cell-permeable peptidomimetic design
Computed lipophilicity profile supports permeability assessment
Passive membrane permeability evaluation
Peptidomimetic SAR library synthesis
Pre-formed chiral N-acylproline building block
Synthetic reproducibility and batch consistency
Chiral HPLC method validation
Enantiopure (2S) reference standard
Retention time and optical rotation benchmarking
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